molecular formula C7H14OS B2579711 3-(Methylsulfanyl)cyclohexan-1-ol CAS No. 51755-67-0

3-(Methylsulfanyl)cyclohexan-1-ol

Cat. No.: B2579711
CAS No.: 51755-67-0
M. Wt: 146.25
InChI Key: DFLWDNWYHGCEPB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methylsulfanylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLWDNWYHGCEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)cyclohexan-1-ol typically involves the introduction of a methylsulfanyl group to a cyclohexanol derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the cyclohexane ring is replaced by a methylsulfanyl group. This can be achieved using reagents such as methylthiolate (CH3S-) under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylsulfanyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Methylsulfanyl)cyclohexan-1-ol exerts its effects depends on its interactions with molecular targets. The hydroxyl group can form hydrogen bonds, while the methylsulfanyl group can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to interact with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl vs. Sulfanyl Substituents

Compounds with sulfonyl (-SO₂-) groups, such as 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol and 2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol (), differ in electronic and steric properties compared to the sulfanyl (-SMe) group in the target compound. Key distinctions include:

  • Synthesis : Sulfonyl derivatives are synthesized via DABSO-based three-component reactions using Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) and cyclohexene oxide, yielding 73–81% . Sulfanyl analogs like 3-(Methylsulfanyl)cyclohexan-1-ol may require alternative routes, such as thiol-ene coupling or nucleophilic substitution.
  • Reactivity : Sulfanyl groups are more susceptible to oxidation (e.g., forming sulfoxides or sulfones) and nucleophilic substitution, whereas sulfonyl groups are chemically inert under most conditions .

Positional Isomers

The position of substituents significantly impacts properties. For example:

  • 4-(Methylsulfonyl)cyclohexan-1-ol (CAS: 21975-10-0, C₇H₁₄O₃S, MW: 194.25 g/mol) has a sulfonyl group at the 4-position . Compared to the 3-sulfanyl analog, this compound likely exhibits distinct stereoelectronic effects, melting points, and solubility due to differing ring strain and substituent orientation.

Cyclohexanol Derivatives with Diverse Functional Groups

  • Amino and Trifluoromethyl Derivatives: Compounds like trans-3-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol () highlight how electron-withdrawing groups (e.g., -CF₃) or bulky substituents (e.g., dibenzylamino) alter reactivity and steric hindrance. Such groups may enhance metabolic stability in drug design compared to sulfanyl analogs .
  • 3-Methylcyclohexan-1-ol (C₇H₁₄O, MW: 114.19 g/mol, ): The absence of a sulfur substituent reduces molecular weight by ~32 g/mol and likely increases volatility.

Data Tables

Table 1. Molecular Properties of Selected Cyclohexanol Derivatives

Compound Name Molecular Formula MW (g/mol) Functional Group Key Feature(s)
This compound C₇H₁₄OS 146.25 -SMe Sulfur-containing intermediate
2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol C₁₃H₁₈O₄S 294.34 -SO₂- High polarity, 81% synthesis yield
4-(Methylsulfonyl)cyclohexan-1-ol C₇H₁₄O₃S 194.25 -SO₂Me Oxidized analog, higher MW
3-Methylcyclohexan-1-ol C₇H₁₄O 114.19 -CH₃ Simpler structure, lower MW

Biological Activity

3-(Methylsulfanyl)cyclohexan-1-ol, also known as 3-(methylthio)cyclohexan-1-ol, is a compound characterized by a hydroxyl group and a methylthio group attached to a cyclohexane ring. Its chemical structure and functional groups suggest potential biological activities that warrant investigation. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₇H₁₄OS
  • CAS Number : 51755-67-0
  • Functional Groups : Hydroxyl (-OH), Methylthio (-S-CH₃)

The presence of these functional groups indicates that this compound may engage in various chemical reactions, enhancing its utility in biological applications. The compound can undergo oxidation to form ketones or aldehydes, reduction to generate different alcohol derivatives, and substitution reactions involving the methylthio group.

The biological activity of this compound is largely attributed to its ability to interact with biomolecules through hydrogen bonding and other chemical interactions facilitated by its hydroxyl and methylthio groups. These interactions can influence enzyme activity, receptor binding, and overall metabolic pathways.

Potential Mechanisms:

  • Enzyme Interaction : The hydroxyl group may participate in hydrogen bonding with active sites on enzymes, potentially modulating their activity.
  • Receptor Binding : The compound may mimic natural ligands, allowing it to bind to specific receptors and influence signaling pathways.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

Antimicrobial Activity

Studies have suggested that compounds with similar structures exhibit antimicrobial properties. The presence of the hydroxyl group is often associated with increased solubility and interaction with microbial membranes, which could enhance the compound's efficacy against various pathogens.

Neuropharmacological Effects

Preliminary research indicates that compounds structurally related to this compound may affect neurotransmitter systems. For example, related compounds have shown potential as inhibitors of dopamine transporters (DAT), suggesting that this compound could also exhibit similar neuropharmacological properties .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or derived from this compound:

Case Study 1: Antimicrobial Properties

A study investigating sulfanyl alcohol derivatives found that certain structural modifications led to enhanced antimicrobial activity against Gram-positive bacteria. The results indicated that the methylthio group significantly contributed to this effect, making it a target for further exploration in drug development.

Case Study 2: Neuropharmacological Activity

Research into structurally similar compounds revealed potent inhibition of DAT, which is crucial for the treatment of neuropsychiatric disorders. This suggests that this compound may also hold therapeutic potential in treating conditions such as depression or addiction .

Tables Summarizing Biological Activity

Biological Activity Description References
AntimicrobialPotential effectiveness against Gram-positive bacteria
NeuropharmacologicalPossible inhibition of dopamine transporters
Enzyme ModulationInteraction with enzyme active sites via hydrogen bonding

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